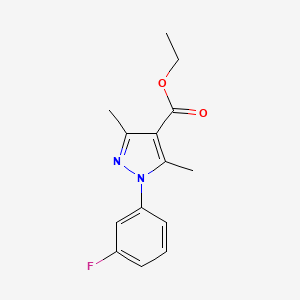

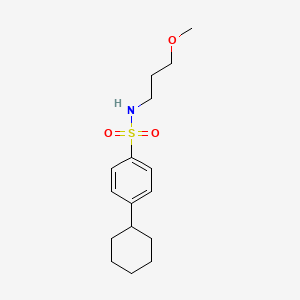

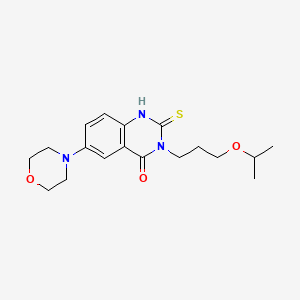

![molecular formula C18H19NO6S B2425656 methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327180-99-3](/img/structure/B2425656.png)

methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains methoxyphenyl groups, which are aromatic rings with a methoxy group (-OCH3) attached, and a sulfonyl group, which is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the methoxyphenyl groups), a double bond (from the acrylate moiety), and a sulfonyl group . The presence of these functional groups would likely confer certain chemical properties to the compound, such as the potential for hydrogen bonding and pi-pi interactions .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis in the presence of an acid or base to yield an alcohol and an acid . The presence of the double bond in the acrylate moiety could also allow for addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings and sulfonyl group could increase its overall polarity, potentially affecting its solubility in various solvents . The double bond in the acrylate moiety could make it more reactive .Aplicaciones Científicas De Investigación

Cyclization Reactions

Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate has been studied in cyclization reactions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate, a related compound, cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).

Crystal Structure and Biological Activity

The compound has relevance in studies focusing on its crystal structure and biological activities. For example, related ether and ester trans-ferulic acid derivatives have been studied for their scavenging free-radical and antioxidant activity, as well as cytotoxic effects on tumor cell lines (Obregón-Mendoza et al., 2018).

Photochromic Properties in Polymers

The compound's derivatives have been used in the synthesis of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials exhibit photochromic properties demonstrated by trans-cis isomerization of the side chain azobenzene fragments under illumination (Ortyl et al., 2002).

Functional Modification in Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified with compounds including methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate, leading to amine-treated polymers. These polymers showed increased swelling and are characterized for their antibacterial and antifungal activities, making them potentially useful in medical applications (Aly & El-Mohdy, 2015).

Synthesis and Characterization in Polymer Chemistry

The compound's derivatives have been involved in various synthesis processes. For example, the synthesis of 2-ethylhexyl-3-(4-hydroxy-3-methoxyphenyl)acrylate via Knoevenagel condensation is one such process, demonstrating the compound's versatility in creating various chemical structures (Qing-you, 2010).

Mecanismo De Acción

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the specific biological target. If it’s used in a material or chemical context, its behavior would depend on the specific reactions it’s involved in .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (Z)-3-(4-methoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c1-23-14-6-4-13(5-7-14)19-12-17(18(20)25-3)26(21,22)16-10-8-15(24-2)9-11-16/h4-12,19H,1-3H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCCVCBGYZFRRV-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

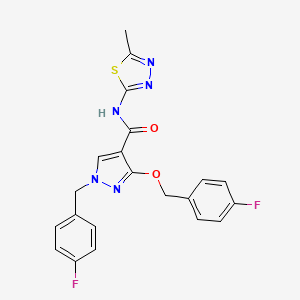

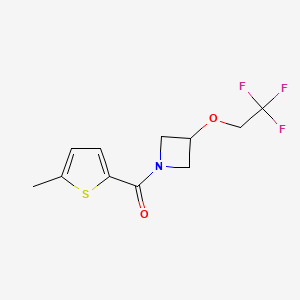

![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)

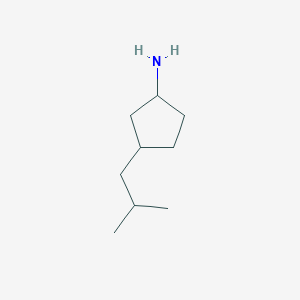

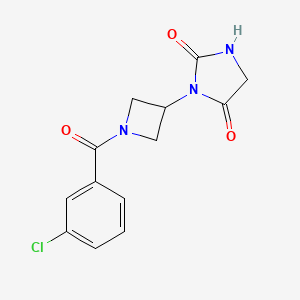

![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2425583.png)